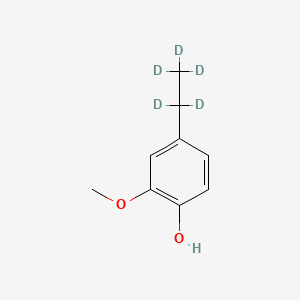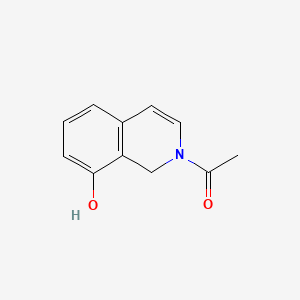
Pglu-asp dkp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pglu-asp dkp, also known as pyroglutamate-aspartate diketopiperazine, is a compound that has garnered significant interest in scientific research due to its unique structural and functional properties. This compound is a type of diketopiperazine, which is a class of cyclic dipeptides known for their stability and bioactivity. Pyroglutamate-aspartate diketopiperazine is particularly notable for its role in various biological processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamate-aspartate diketopiperazine typically involves the cyclization of linear dipeptides. One common method is the use of solid-phase peptide synthesis (SPPS), where the linear dipeptide is assembled on a solid support and then cyclized to form the diketopiperazine ring. The reaction conditions often involve the use of coupling reagents such as carbodiimides and bases like N-methylmorpholine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of pyroglutamate-aspartate diketopiperazine can be scaled up using biocatalytic processes. Enzymes such as glutaminyl cyclase can be employed to catalyze the cyclization of the linear dipeptide, resulting in the formation of the diketopiperazine ring. This method is advantageous due to its high specificity and efficiency .
化学反応の分析
Types of Reactions
Pyroglutamate-aspartate diketopiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the diketopiperazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the diketopiperazine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diketopiperazine ring can lead to the formation of hydroxylated derivatives, while reduction can yield reduced diketopiperazine compounds.
科学的研究の応用
Pyroglutamate-aspartate diketopiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide cyclization.
Biology: The compound is studied for its role in protein-protein interactions and its potential as a biomarker for certain diseases.
Medicine: Pyroglutamate-aspartate diketopiperazine is being investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s disease.
作用機序
The mechanism of action of pyroglutamate-aspartate diketopiperazine involves its interaction with specific molecular targets and pathways. In the context of Alzheimer’s disease, the compound binds to amyloid-beta peptides and inhibits their aggregation. This is achieved through the formation of stable complexes with the peptides, preventing them from forming toxic oligomers and fibrils . Additionally, pyroglutamate-aspartate diketopiperazine can modulate the activity of enzymes involved in amyloid-beta production, further reducing the levels of these peptides in the brain .
類似化合物との比較
Similar Compounds
Pyroglutamate-3 amyloid-beta peptide: This compound is similar in structure to pyroglutamate-aspartate diketopiperazine and is also involved in the pathology of Alzheimer’s disease.
Diketopiperazine derivatives: Various diketopiperazine derivatives have been studied for their bioactivity and therapeutic potential.
Uniqueness
Pyroglutamate-aspartate diketopiperazine is unique due to its specific interaction with amyloid-beta peptides and its ability to inhibit their aggregation. This property makes it a promising candidate for the development of new therapeutic agents for neurodegenerative diseases. Additionally, its stability and bioactivity make it a valuable tool in various scientific research applications.
特性
CAS番号 |
151367-95-2 |
|---|---|
分子式 |
C9H11N3O4 |
分子量 |
225.204 |
IUPAC名 |
2-[(3S,8aS)-1,4,6-trioxo-3,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazin-3-yl]acetamide |
InChI |
InChI=1S/C9H11N3O4/c10-6(13)3-4-9(16)12-5(8(15)11-4)1-2-7(12)14/h4-5H,1-3H2,(H2,10,13)(H,11,15)/t4-,5-/m0/s1 |
InChIキー |
ZNCJOFLZDKGPTL-WHFBIAKZSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NC(C2=O)CC(=O)N |
同義語 |
pyroglutamylasparagine diketopiperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid](/img/structure/B584490.png)
![Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B584491.png)







